Ulixertinib (BVD-523) ERK2 Potency and Kinome Selectivity Advantage
Ulixertinib (BVD-523) demonstrates exceptional potency for ERK2 with a Ki of <0.3 nM, differentiating it from many earlier generation ERK inhibitors with IC50 values in the micromolar range, such as FR 180204 (Ki = 140 nM) . Critically, in a selectivity screen of 75 kinases conducted at physiologically relevant ATP concentrations, Ulixertinib showed >7,000-fold selectivity for ERK2 over all other kinases tested, with the sole exception of the closely related ERK1 isoform [1].
| Evidence Dimension | ERK2 Binding Affinity and Kinase Selectivity |
|---|---|
| Target Compound Data | Ki < 0.3 nM; >7,000-fold selective over 75 kinases |
| Comparator Or Baseline | FR 180204: Ki = 140 nM; Limited selectivity data |
| Quantified Difference | >466-fold improvement in potency; high selectivity established |
| Conditions | Biochemical kinase assay; selectivity panel of 75 kinases at Km ATP concentrations |
Why This Matters
This exceptional potency and confirmed high selectivity profile minimizes off-target kinase inhibition, reducing experimental noise and potential toxicity in cellular and in vivo studies.
- [1] Ward RA, et al. Structure-guided discovery of the novel, potent, and selective ERK1/2 inhibitor Ulixertinib (BVD-523/VRT752271). J Med Chem. 2017;60(10):4376-4392. View Source
